Computed LogP Reduction of 0.41 Log Units Relative to Non-Fluorinated 2-Methylphenyl Analog
The target compound exhibits a computed partition coefficient (LogP) of 1.29, which is 0.41 log units lower than the XlogP of 1.7 reported for the direct non-fluorinated analog 4-(2-methylphenyl)-3-thiosemicarbazide (CAS 614-10-8) [1]. This reduction in lipophilicity is attributable to the electron-withdrawing effect of the meta-fluorine substituent, which increases molecular polarity despite the addition of a hydrophobic fluorine atom. A lower LogP generally correlates with improved aqueous solubility and potentially reduced non-specific protein binding, which are desirable attributes for compounds intended for biochemical assay development or further medicinal chemistry optimization. Users selecting the non-fluorinated 2-methylphenyl analog would obtain a compound with approximately 2.6-fold higher predicted octanol-water partition coefficient, which may alter solubility, membrane partitioning, and assay compatibility.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 1.29 (computed, vendor-reported) |
| Comparator Or Baseline | 4-(2-Methylphenyl)-3-thiosemicarbazide (CAS 614-10-8): XlogP = 1.7 |
| Quantified Difference | ΔLogP = −0.41 (target is 0.41 log units less lipophilic; ~2.6-fold lower partition coefficient) |
| Conditions | Computed values from different algorithms (Leyan LogP vs. Basechem XlogP); direct experimental logP determination has not been published for either compound |
Why This Matters
A 0.41 log unit reduction in lipophilicity can meaningfully alter aqueous solubility and non-specific binding in biochemical assays, making the fluorinated compound potentially better suited for aqueous-based screening formats where the non-fluorinated analog may exhibit solubility limitations or promiscuous binding.
- [1] Basechem. 4-(2-Methylphenyl)-3-thiosemicarbazide (CAS 614-10-8), XlogP = 1.7. Accessed 2026. View Source
